7-[3-(cyclopentyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-[3-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one: is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the cyclopentyloxyphenyl group enhances its chemical properties, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[3-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thieno[3,2-b]pyridine core or the cyclopentyloxyphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are frequently utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thieno[3,2-b]pyridines.
Scientific Research Applications
7-[3-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-[3-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
7-(3-Cyclopentyloxy-4-methoxyphenyl)-hexahydro-3H-pyrrolizin-3-one: This compound shares a similar cyclopentyloxyphenyl group but differs in its core structure.
6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Another compound with a cyclopentyloxyphenyl group, but with a different heterocyclic core.
Uniqueness
The uniqueness of 7-[3-(Cyclopentyloxy)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one lies in its specific combination of the thieno[3,2-b]pyridine core and the cyclopentyloxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H19NO2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
7-(3-cyclopentyloxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C18H19NO2S/c20-17-11-15(18-16(19-17)8-9-22-18)12-4-3-7-14(10-12)21-13-5-1-2-6-13/h3-4,7-10,13,15H,1-2,5-6,11H2,(H,19,20) |
InChI Key |
ORWSPEDUPJQHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C3CC(=O)NC4=C3SC=C4 |
Origin of Product |
United States |
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